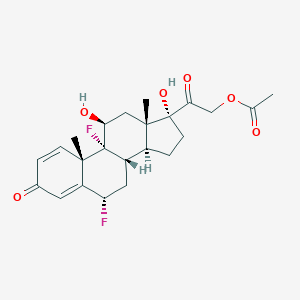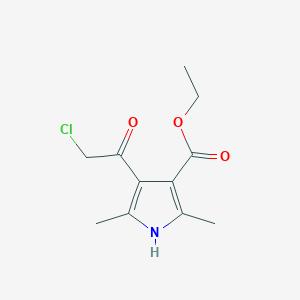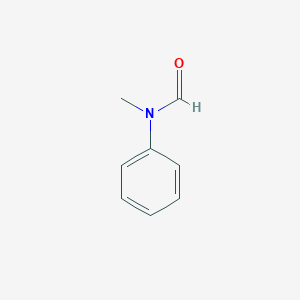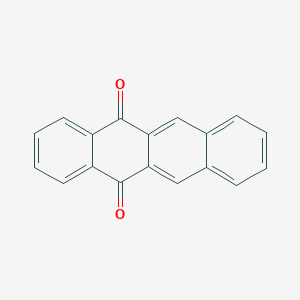
6-Bromo-2-piperazin-1-yl-quinoline
Descripción general
Descripción
6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic compound with a molecular weight of 292.18 . It is a light yellow solid and is a member of the quinoline family, which is a group of organic compounds characterized by a quinoline ring system.
Synthesis Analysis
The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline involves various scientific research applications. For instance, it has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent indicator for biological assays. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives, which included the treatment of 6-bromo-2-iodoquinazoline with piperazine.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline is represented by the InChI code1S/C13H14BrN3/c14-11-2-3-12-10 (9-11)1-4-13 (16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . The compound has a quinoline ring system, which is oriented at dihedral angles . Chemical Reactions Analysis
6-Bromo-2-piperazin-1-yl-quinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives. Moreover, it has been used in the synthesis of novel piperazine/morpholine substituted quinoline derivatives .Physical And Chemical Properties Analysis
6-Bromo-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 292.18 and its molecular formula is C13H14BrN3 .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel anti-tubercular agents. A series of derivatives of this compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Antimicrobial Activity
The compound has been synthesized and studied for its antimicrobial activity. It was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase .
Antifungal Activity
Some derivatives of this compound have shown moderate antifungal activity against C. albicans strains and C. galibrata ATCC 15126 strain .
Mecanismo De Acción
Mode of Action
This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .
Biochemical Pathways
These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .
Propiedades
IUPAC Name |
6-bromo-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHFWMBAKJYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154485 | |
| Record name | 6-Bromoquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-piperazin-1-yl-quinoline | |
CAS RN |
124782-95-2 | |
| Record name | 6-Bromoquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromoquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)








![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)


![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)